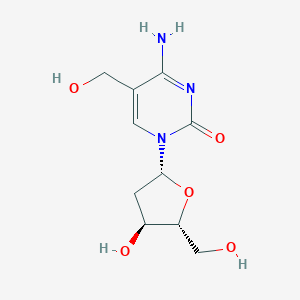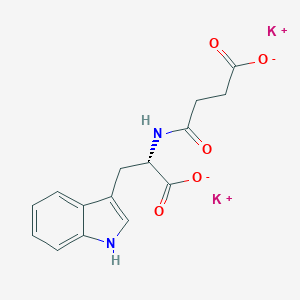
スペルミジン
概要
説明
科学的研究の応用
Sabarubicin hydrochloride has been extensively studied for its antitumor activity. It has shown greater efficacy than doxorubicin in preclinical models and is currently in phase II clinical trials . Its promising antitumor activity has promoted considerable interest in combining sabarubicin with other antitumor agents. Sabarubicin hydrochloride has been used in trials studying the treatment of prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors . It has also been used in combination with cisplatin for the treatment of small cell lung cancer .
作用機序
サバルビシン塩酸塩は、DNA複製と修復に重要な役割を果たす酵素であるトポイソメラーゼIIを阻害することにより、その効果を発揮します . この阻害は、p53非依存性アポトーシスの活性化につながり、がん細胞の死を引き起こします . このメカニズムに関与する分子標的と経路には、テトラセンキノン環構造と糖のグリコシド結合が含まれます .
類似化合物の比較
サバルビシン塩酸塩は、ドキソルビシンやエピルビシンなど、他のアントラサイクリンと類似しています。 それは、優れた抗腫瘍効果を示し、これはp53非依存性アポトーシスの活性化に関連していると言われています . 他の類似の化合物には、近位糖のC-4’で異なる配置を持つ二糖であるMen10749が含まれます . サバルビシン塩酸塩のユニークな構造、特にその二糖アナログは、他のアントラサイクリンとは異なり、その効果の向上に貢献しています .
生化学分析
Biochemical Properties
Spermidine is generated from putrescine by aminopropyltransferase spermidine synthase (SpdS) . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Spermidine influences cell function by stabilizing DNA and RNA, modulating autophagy, and forming eIF5A . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of spermidine involves its synthesis from putrescine by SpdS . During synthesis, the aminopropyl moiety is donated from decarboxylated S-adenosylmethionine to form putrescine .
Temporal Effects in Laboratory Settings
It is known that spermidine plays a crucial role in various cellular functions, which could potentially change over time .
Dosage Effects in Animal Models
It is known that spermidine has a significant impact on cellular functions, which could potentially vary with dosage .
Metabolic Pathways
Spermidine is involved in the metabolic pathway where putrescine is converted into spermidine by SpdS . It interacts with various enzymes and cofactors in this process .
Transport and Distribution
Given its role in various cellular functions, it is likely that spermidine interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in stabilizing DNA and RNA, it is likely that spermidine is localized in the nucleus and other compartments where these biomolecules are present .
準備方法
サバルビシン塩酸塩は、14-アセトキシイダルビシノンから合成されます。 合成経路には、ドキソルビシンアナログである7-O-(α-l-ダウノサミニル-α(1–4)-2-デオキシ-l-フコシル)-4-デメトキシ-アドリアマイシノンを調製することが含まれます . その後、化合物は使用直前に生理食塩水(NaCl、0.9%)に溶解します . 工業的な製造方法では、サバルビシンをシスプラチンなどの他の抗腫瘍剤と組み合わせて、その有効性を高めます .
化学反応の分析
サバルビシン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬と条件には、生理食塩水(NaCl、0.9%)とジメチルスルホキシドが含まれます . これらの反応から生成される主な生成物には、ドキソルビシンアナログである7-O-(α-l-ダウノサミニル-α(1–4)-2-デオキシ-l-フコシル)-4-デメトキシ-アドリアマイシノンが含まれます .
科学研究への応用
サバルビシン塩酸塩は、その抗腫瘍活性を調べるため、広範囲にわたって研究されています。 それは、前臨床モデルにおいてドキソルビシンよりも高い有効性を示しており、現在、第II相臨床試験中です . その有望な抗腫瘍活性により、サバルビシンを他の抗腫瘍剤と組み合わせることに対する大きな関心が寄せられています。 サバルビシン塩酸塩は、前立腺がん、精巣胚細胞腫瘍、および未特定の成人固形腫瘍の治療に関する試験で使用されています . また、小細胞肺癌の治療のためにシスプラチンと組み合わせて使用されています .
類似化合物との比較
Sabarubicin hydrochloride is similar to other anthracyclines, such as doxorubicin and epirubicin. it exhibits superior antitumor efficacy, which is purported to be linked to the activation of p53-independent apoptosis . Other similar compounds include Men10749, a disaccharide with a different configuration at C-4’ of the proximal sugar . The unique structure of sabarubicin hydrochloride, particularly its disaccharide analog, distinguishes it from other anthracyclines and contributes to its enhanced efficacy .
特性
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036645 | |
| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124-20-9 | |
| Record name | Spermidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spermidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azaoctamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPERMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Spermidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)












